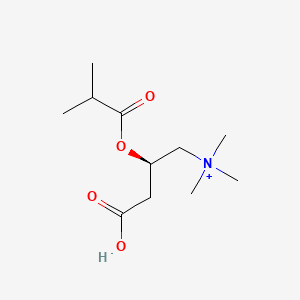
Isobutyrylcarnitine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Isobutyrylcarnitine belongs to the class of organic compounds known as acyl carnitines. These are organic compounds containing a fatty acid with the carboxylic acid attached to carnitine through an ester bond. This compound has been detected in multiple biofluids, such as blood and urine. Within the cell, this compound is primarily located in the cytoplasm and adiposome.
Scientific Research Applications
Biomarker for Metabolic Disorders
Isobutyrylcarnitine has been identified as a potential biomarker for several metabolic disorders. Elevated levels of this compound in plasma are associated with conditions such as:
- Isobutyryl-CoA Dehydrogenase Deficiency : This rare metabolic disorder leads to the accumulation of this compound due to impaired fatty acid metabolism. Clinical studies have shown that newborns with this deficiency exhibit significantly elevated levels of C4-carnitines, including this compound, in their acylcarnitine profiles .
- Glutaric Aciduria Type 2 : Patients with this condition also show increased levels of this compound, which can be detected through newborn screening programs that analyze acylcarnitine profiles .
- Traumatic Brain Injury : Conversely, decreased plasma levels of this compound have been observed in individuals who have suffered traumatic brain injuries, indicating its potential role in monitoring recovery and metabolic status post-injury .
Drug Interaction Studies
Recent research highlights the utility of this compound as a biomarker for evaluating drug interactions involving the Organic Cation Transporter 1 (OCT1). A study characterized an assay to quantify this compound in human plasma, demonstrating its application in early clinical trials to assess OCT1 inhibition by new pharmaceuticals . The findings suggest that monitoring this compound levels can provide insights into drug-drug interactions and help predict therapeutic outcomes.
Clinical Testing and Screening
This compound measurement has become integral in clinical testing, particularly through methods like ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS). This technique allows for high-throughput analysis of acylcarnitines in urine and plasma samples, facilitating the diagnosis of metabolic disorders more efficiently .
Research on Acylcarnitines
The study of acylcarnitines, including this compound, is an evolving field. Research indicates that these compounds are crucial for transporting fatty acids into mitochondria for energy production via beta-oxidation. As more than 1000 types of acylcarnitines exist in the human body, ongoing research aims to uncover novel roles they may play in health and disease management .
Case Studies
Properties
Molecular Formula |
C11H22NO4+ |
|---|---|
Molecular Weight |
232.3 g/mol |
IUPAC Name |
[(2R)-3-carboxy-2-(2-methylpropanoyloxy)propyl]-trimethylazanium |
InChI |
InChI=1S/C11H21NO4/c1-8(2)11(15)16-9(6-10(13)14)7-12(3,4)5/h8-9H,6-7H2,1-5H3/p+1/t9-/m1/s1 |
InChI Key |
LRCNOZRCYBNMEP-SECBINFHSA-O |
SMILES |
CC(C)C(=O)OC(CC(=O)O)C[N+](C)(C)C |
Isomeric SMILES |
CC(C)C(=O)O[C@H](CC(=O)O)C[N+](C)(C)C |
Canonical SMILES |
CC(C)C(=O)OC(CC(=O)O)C[N+](C)(C)C |
Synonyms |
isobutyryl-1-carnitine isobutyrylcarnitine |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















